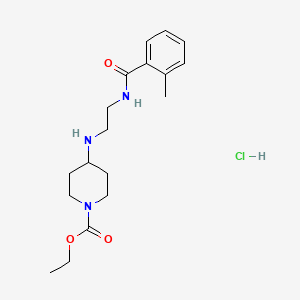

VU0357017 hydrochloride

Description

Propriétés

IUPAC Name |

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3.ClH/c1-3-24-18(23)21-12-8-15(9-13-21)19-10-11-20-17(22)16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3,(H,20,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJQVUIXSBOCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=CC=C2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648417 | |

| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135242-13-5 | |

| Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VU0357017 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a brain-penetrant compound, it has garnered significant interest for its therapeutic potential in treating central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia, where cognitive deficits are a core symptom.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of VU0357017, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Selective M1 Allosteric Agonism

VU0357017 acts as a positive allosteric modulator (PAM) and an allosteric agonist at the M1 receptor.[4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site on the receptor. This interaction can potentiate the effect of the endogenous agonist and, in the case of an allosteric agonist, can directly activate the receptor. VU0357017 demonstrates high selectivity for the M1 subtype, with no significant activity at M2-M5 receptors at concentrations up to 30 μM.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VU0357017.

Table 1: In Vitro Potency and Selectivity

| Parameter | Cell Line | Value | Reference |

| EC50 (Allosteric Agonist Activity) | CHO cells expressing hM1 | 477 nM | [1] |

| EC50 (Positive Allosteric Modulator) | CHO cells expressing hM1 | 198 nM | |

| Selectivity | CHO cells | No activity at M2-M5 up to 30 μM | [1] |

| Ki (M1) | CHO cells | 9.91 μM | [1] |

| Ki (M2-M5) | CHO cells | 21.4 - 55.3 μM | [1] |

Table 2: In Vitro Functional Effects

| Functional Assay | Cell Line/Tissue | Effect | Reference |

| Calcium (Ca2+) Mobilization | CHO cells expressing hM1 | Concentration-dependent increase | [1][4] |

| ERK1/2 Phosphorylation | CHO cells expressing hM1 | Concentration-dependent increase | [1][4] |

| β-arrestin Recruitment | CHO cells expressing hM1 | Little to no effect | [4] |

| Action Potential Firing | Rat Striatal Medium Spiny Neurons | Small increase in evoked action potential firing | [4] |

Signaling Pathways

VU0357017 modulates M1 receptor signaling, primarily through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. A notable characteristic of VU0357017 is its biased agonism, showing a preference for G-protein-mediated signaling over the β-arrestin pathway.[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of VU0357017 are provided below.

In Vitro Calcium Mobilization Assay

Objective: To determine the agonist activity of VU0357017 at the M1 receptor by measuring intracellular calcium release.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in standard media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Preparation: this compound is serially diluted to achieve a range of concentrations.

-

FLIPR Assay: The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured.

-

Compound Addition: The various concentrations of VU0357017 are added to the wells.

-

Data Acquisition: Fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium.

-

Data Analysis: The response is typically normalized to the maximal response of a full agonist like carbachol. EC50 values are calculated using a four-parameter logistic equation.[4]

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Objective: To assess the effect of VU0357017 on neuronal excitability.

Methodology:

-

Tissue Preparation: Brain slices containing the region of interest (e.g., striatum) are prepared from rodents.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Pipette Preparation: Recording pipettes are pulled from borosilicate glass and filled with an internal solution.

-

Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the neuronal membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Current-Clamp Recordings: The membrane potential is recorded. A series of depolarizing current steps are injected to elicit action potentials.

-

Compound Application: VU0357017 is bath-applied to the slice at a known concentration.

-

Data Acquisition: The current injection protocol is repeated in the presence of the compound.

-

Data Analysis: The number of action potentials fired in response to each current step before and after compound application is quantified and compared.[4]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in the CNS. Its mechanism as a selective allosteric agonist, coupled with its biased signaling profile, offers a nuanced approach to modulating cholinergic neurotransmission. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to advance our understanding and treatment of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

VU0357017 Hydrochloride: An In-depth Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

VU0357017 hydrochloride is a widely recognized tool compound in neuroscience research, valued for its potent and selective agonism at the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This technical guide provides a comprehensive overview of its selectivity profile, compiling quantitative data, detailing experimental methodologies, and visualizing key concepts to support its application in research and drug development.

Core Selectivity and Mechanism of Action

VU0357017 is characterized as a selective allosteric agonist for the M1 receptor.[1] Its mechanism of action is complex, exhibiting properties of a bitopic ligand. At lower concentrations, it binds to an allosteric site on the M1 receptor, leading to its selective activation.[2] However, at higher concentrations, it can also interact with the orthosteric acetylcholine (ACh) binding site, which can lead to a broader, non-selective antagonism across all muscarinic receptor subtypes.[2] This dual activity underscores the importance of using VU0357017 at appropriate concentrations to ensure M1-selective effects.

Quantitative Selectivity Profile

The selectivity of this compound has been determined through various in vitro assays, primarily focusing on its activity at the five muscarinic acetylcholine receptor subtypes (M1-M5). The following tables summarize the key quantitative data regarding its potency and binding affinity.

Table 1: Functional Potency (EC50) of VU0357017 at Muscarinic Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Notes |

| M1 | 198 - 477 | Calcium Mobilization | CHO cells | Potent allosteric agonist activity.[1][3] |

| M2 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |

| M3 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |

| M4 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |

| M5 | > 30,000 | Calcium Mobilization | CHO cells | No significant agonist activity observed up to 30 µM.[1][3] |

Table 2: Binding Affinity (Ki) of VU0357017 at Muscarinic Receptors

| Receptor Subtype | Ki (µM) | Assay Type | Radioligand | Cell Line |

| M1 | 9.91 | Radioligand Binding | [3H]-NMS | CHO cells |

| M2 | 21.4 | Radioligand Binding | [3H]-NMS | CHO cells |

| M3 | 55.3 | Radioligand Binding | [3H]-NMS | CHO cells |

| M4 | 35.0 | Radioligand Binding | [3H]-NMS | CHO cells |

| M5 | 50.0 | Radioligand Binding | [3H]-NMS | CHO cells |

Off-Target Activity Profile

Further screening against a broader panel of G-protein coupled receptors (GPCRs) has revealed a generally clean off-target profile for VU0357017. However, at a concentration of 10 µM, it has been observed to potentiate the responses to acetylcholine at the D4 dopamine (B1211576) and β3 adrenergic receptors.[4]

Signaling Pathway and Allosteric Modulation

VU0357017's agonism at the M1 receptor initiates a cascade of intracellular signaling events. The M1 receptor is a Gq-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Figure 1: M1 Receptor Gq-coupled Signaling Pathway Activated by VU0357017.

Experimental Protocols

The characterization of VU0357017's selectivity profile relies on standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of VU0357017 for the different muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), which binds to the orthosteric site.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of VU0357017 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To measure the functional agonist activity (EC50) of VU0357017 at the different muscarinic receptor subtypes.

Methodology:

-

Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of increasing concentrations of this compound to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration of VU0357017 is recorded. The data are then plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 value (the concentration that produces 50% of the maximal response).

Figure 2: General Experimental Workflow for Determining Selectivity.

Conclusion

This compound demonstrates a high degree of selectivity for the M1 muscarinic acetylcholine receptor as an allosteric agonist, with minimal to no activity at other muscarinic subtypes at typical working concentrations. Its well-characterized selectivity profile, supported by robust in vitro data, makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the M1 receptor, particularly in the context of central nervous system disorders like Alzheimer's disease and schizophrenia.[1][5] Researchers utilizing this compound should remain mindful of its bitopic nature and potential for off-target effects at higher concentrations to ensure the validity and interpretability of their findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

VU0357017 Hydrochloride: A CNS-Penetrant M1 Muscarinic Receptor Agonist for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has demonstrated significant potential for the treatment of central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia.[1] Developed by Vanderbilt University, this compound exhibits excellent CNS penetration and a favorable pharmacokinetic profile.[2] As an allosteric agonist, VU0357017 binds to a site on the M1 receptor distinct from the orthosteric site for acetylcholine, offering a novel mechanism for receptor activation. This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies associated with this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride |

| Molecular Formula | C18H27N3O3.HCl |

| Molecular Weight | 369.89 g/mol |

| CAS Number | 1135242-13-5 |

| Solubility | Soluble to 25 mM in water and to 5 mM in DMSO. |

Pharmacological Profile

In Vitro Pharmacology

VU0357017 is a highly selective agonist for the human M1 muscarinic receptor. It displays no significant activity at the M2-M5 receptor subtypes at concentrations up to 30 μM.[1] The compound acts as a positive allosteric modulator and, at higher concentrations, can also directly activate the M1 receptor.[3]

Table 1: In Vitro Potency and Efficacy of VU0357017 at the M1 Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO cells expressing human M1 | EC50 | 477 nM | [1] |

| Calcium Mobilization | hM1 CHO cells | % CCh Emax | 41.7 ± 2.37 | [2] |

| ERK1/2 Phosphorylation | hM1 CHO cells | EC50 | 37.0 ± 20.0 µM | [2] |

| ERK1/2 Phosphorylation | hM1 CHO cells | % CCh Emax | 37.9 ± 8.80 | [2] |

| β-arrestin Recruitment | hM1 CHO PathHunter cells | Activity | No significant activity | [2] |

| Binding Affinity (Ki) | CHO cells expressing human M1 | Ki | 9.91 µM | [1] |

| Binding Affinity (Ki) | CHO cells expressing human M2 | Ki | 21.4 µM | [1] |

| Binding Affinity (Ki) | CHO cells expressing human M3 | Ki | 55.3 µM | [1] |

| Binding Affinity (Ki) | CHO cells expressing human M4 | Ki | 35.0 µM | [1] |

| Binding Affinity (Ki) | CHO cells expressing human M5 | Ki | 50.0 µM | [1] |

In Vivo Pharmacology & CNS Penetration

Signaling Pathways

Activation of the M1 muscarinic receptor by this compound initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various neuronal functions, including synaptic plasticity, learning, and memory. Notably, VU0357017 demonstrates biased agonism, as it does not promote the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[2]

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Methodology:

-

Cells are seeded into 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound is added at various concentrations.

-

Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data is normalized to the maximal response induced by a full agonist like carbachol (B1668302) (CCh) to determine EC50 and Emax values.

-

2. ERK1/2 Phosphorylation Assay

-

Cell Line: CHO cells stably expressing the human M1 muscarinic receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and serum-starved prior to the assay.

-

Cells are treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Cell lysates are prepared.

-

The levels of phosphorylated ERK1/2 are quantified using an immunoassay, such as an AlphaScreen or ELISA-based kit.

-

Results are expressed as a percentage of the maximal response to a reference agonist.

-

3. β-Arrestin Recruitment Assay

-

Cell Line: PathHunter eXpress hM1 CHO-K1 β-Arrestin GPCR Assay cell line (DiscoverX).

-

Methodology:

-

Cells are plated in 96-well plates.

-

Cells are treated with this compound.

-

The recruitment of β-arrestin to the M1 receptor is measured using a chemiluminescent enzyme fragment complementation assay.

-

Luminescence is read on a plate reader.

-

In Vivo Assays

1. Contextual Fear Conditioning in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Habituation: Rats are habituated to the testing chamber.

-

Training (Day 1):

-

An amnesic agent like scopolamine (B1681570) is administered to induce cognitive deficits.

-

This compound (e.g., 1-10 mg/kg, i.p.) or vehicle is administered prior to training.

-

Rats are placed in the conditioning chamber and receive a series of mild foot shocks (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS).

-

-

Testing (Day 2):

-

Rats are returned to the same conditioning chamber without the US.

-

Freezing behavior (a measure of fear memory) is recorded and quantified.

-

-

Data Analysis: The duration of freezing is compared between treatment groups to assess the reversal of scopolamine-induced memory impairment.[1]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CNS-penetrant M1 agonist like this compound.

Conclusion

This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its CNS-penetrant properties and biased agonism make it a valuable tool for investigating the therapeutic potential of M1 receptor activation in neurological and psychiatric disorders. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further elucidation of its detailed pharmacokinetic profile and continued investigation in various disease models will be crucial in fully realizing its clinical potential.

References

In Vivo Efficacy of VU0357017 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0357017 hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the central nervous system for the therapeutic intervention of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] This technical guide synthesizes the available in vivo evidence for the efficacy of VU0357017, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Core Efficacy Data

The in vivo efficacy of VU0357017 has been primarily demonstrated in rodent models of cognitive impairment. Key findings are summarized below, with detailed experimental protocols provided in the subsequent section.

Cognitive Enhancement in a Scopolamine-Induced Amnesia Model

VU0357017 has been shown to reverse cognitive deficits induced by the non-selective muscarinic antagonist scopolamine (B1681570) in a contextual fear conditioning (CFC) paradigm. This model is widely used to assess the efficacy of cognition-enhancing drugs.

| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect | Statistical Significance |

| Scopolamine-induced deficit in Contextual Fear Conditioning | Rat (Sprague-Dawley) | VU0357017 | 1, 3, 10 | Reversal of scopolamine-induced deficit in freezing behavior. | Significant at 10 mg/kg |

Data sourced from MedChemExpress, referencing Lebois et al., 2010 and Digby et al., 2012.[1]

Enhancement of Hippocampal-Dependent Learning

In addition to reversing induced cognitive deficits, VU0357017 has demonstrated the ability to enhance the acquisition of hippocampal-dependent learning in healthy animals.

| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect | Statistical Significance |

| Acquisition of Contextual Fear Conditioning | Rat (Sprague-Dawley) | VU0357017 | 1 | Enhancement of freezing behavior, indicating improved learning. | p < 0.05 |

Data sourced from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.

Assessment in a Schizophrenia-Related Model

To evaluate its potential antipsychotic efficacy, VU0357017 was tested in the amphetamine-induced hyperlocomotion model in rats. This model is commonly used to screen for antipsychotic-like activity.

| Model | Species | Compound | Dose (mg/kg, i.p.) | Effect |

| Amphetamine-Induced Hyperlocomotion | Rat | VU0357017 | Not specified | Did not reverse amphetamine-induced hyperlocomotion. |

Data sourced from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Contextual Fear Conditioning (Scopolamine-Reversal Model)

-

Animals: Male Sprague-Dawley rats (380-420 g).

-

Drug Administration: Scopolamine was administered prior to the training session to induce a cognitive deficit. VU0357017 (1, 3, or 10 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.

-

Procedure:

-

Training: Rats were placed in a conditioning chamber and, after a habituation period, received a footshock.

-

Testing: 24 hours later, rats were returned to the same chamber, and freezing behavior (a measure of fear memory) was quantified.

-

-

Endpoint: Percentage of time spent freezing. A reversal of the scopolamine-induced reduction in freezing time by VU0357017 indicates cognitive enhancement.

Protocol based on information from MedChemExpress, referencing Lebois et al., 2010 and Digby et al., 2012.[1]

Contextual Fear Conditioning (Acquisition Enhancement)

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: VU0357017 (1 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection 30 minutes prior to the training session.

-

Procedure:

-

Training: Rats were placed in a conditioning chamber and received a footshock (0.5 mA, 2 seconds) after a 2.5-minute habituation period.

-

Testing: 24 hours later, rats were returned to the chamber for 5 minutes, and freezing behavior was scored.

-

-

Endpoint: Percentage of time spent freezing. An increase in freezing time in the VU0357017-treated group compared to the vehicle group indicates enhanced learning.

Protocol based on information from Digby et al., J Neurosci. 2012 Jun 20;32(25):8532-44.

Visualizations

Signaling Pathway of M1 Receptor Activation

VU0357017, as an allosteric agonist of the M1 muscarinic acetylcholine receptor, is proposed to modulate downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. The following diagram illustrates the canonical Gq-coupled signaling pathway activated by M1 receptor stimulation.

Caption: M1 Receptor Signaling Cascade.

Experimental Workflow for Contextual Fear Conditioning

The following diagram outlines the procedural steps involved in the contextual fear conditioning experiments used to assess the in vivo efficacy of VU0357017.

Caption: Contextual Fear Conditioning Workflow.

Conclusion

The available in vivo data provide compelling evidence for the efficacy of this compound in enhancing cognitive function in rodent models. Its ability to reverse scopolamine-induced memory deficits and enhance learning in a hippocampal-dependent task underscores its potential as a therapeutic agent for cognitive disorders. The lack of efficacy in the amphetamine-induced hyperlocomotion model suggests a more selective pro-cognitive profile rather than a broad antipsychotic effect. Further research, including studies in a wider range of animal models and ultimately in human clinical trials, is warranted to fully elucidate the therapeutic potential of VU0357017.

References

- 1. [PDF] Scopolamine and Pavlovian Fear Conditioning in Rats: Dose-Effect Analysis | Semantic Scholar [semanticscholar.org]

- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

VU0357017 Hydrochloride: A Technical Guide on its Role in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) remains a significant global health challenge, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis, which posits that a decline in cholinergic neurotransmission contributes to the cognitive deficits in AD, has been a cornerstone of drug development.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), highly expressed in brain regions critical for learning and memory, represents a key therapeutic target.[2] VU0357017 hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 mAChR.[3] This technical guide provides an in-depth overview of VU0357017's mechanism of action, its application in preclinical AD research, and detailed experimental protocols, offering a comprehensive resource for researchers in the field.

Mechanism of Action: Allosteric Modulation of the M1 Receptor

VU0357017 acts as a positive allosteric modulator (PAM) and an allosteric agonist at the M1 mAChR.[3][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), allosteric modulators bind to a distinct site on the receptor.[4] This interaction can potentiate the receptor's response to ACh, preserving the spatial and temporal dynamics of cholinergic signaling.[4] VU0357017 has been shown to be highly selective for the M1 receptor subtype with no significant activity at M2-M5 receptors at concentrations up to 30 μM.[3][5]

The activation of the M1 receptor by VU0357017 initiates a cascade of intracellular signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[4][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These signaling events can lead to the activation of downstream kinases such as extracellular signal-regulated kinase (ERK).[7]

In the context of Alzheimer's disease, M1 receptor activation is believed to have dual benefits: symptomatic improvement of cognition and potential disease-modifying effects. Activation of M1 receptors can enhance neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory and are impaired in AD.[2] Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP) by enhancing the activity of α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain, thereby precluding Aβ formation.[2][8] M1 activation may also play a role in reducing the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Pharmacology of VU0357017

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (M1) | 198 nM | CHO | Calcium Mobilization | [5][9] |

| EC50 (M1) | 477 nM | Not Specified | Not Specified | [3] |

| Ki (M1) | 9.91 μM | CHO | Radioligand Binding | [3] |

| Ki (M2) | 21.4 μM | CHO | Radioligand Binding | [3] |

| Ki (M3) | 55.3 μM | CHO | Radioligand Binding | [3] |

| Ki (M4) | 35.0 μM | CHO | Radioligand Binding | [3] |

| Ki (M5) | 50.0 μM | CHO | Radioligand Binding | [3] |

Table 2: In Vivo Efficacy of VU0357017 in a Rodent Model

| Animal Model | Dosing Route | Effective Dose (mg/kg) | Efficacy Endpoint | Reference |

| Scopolamine-induced amnesia in rats | Intraperitoneal (i.p.) | 10 | Reversal of cognitive deficits in contextual fear conditioning | [3] |

Key Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the potency and efficacy of VU0357017 in activating M1 receptor-mediated intracellular calcium release.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken. This compound, dissolved in an appropriate vehicle, is added at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response at each compound concentration is normalized to the response of a maximal concentration of a reference agonist (e.g., acetylcholine or carbachol). The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

In Vivo Contextual Fear Conditioning

Objective: To assess the ability of VU0357017 to reverse cognitive deficits in a rodent model of Alzheimer's disease.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. Cognitive impairment is induced by the administration of the muscarinic antagonist scopolamine.

-

Drug Administration: this compound (1-10 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the training session.[3]

-

Training Phase: Rats are placed in a conditioning chamber and allowed to explore for a baseline period. A conditioned stimulus (e.g., a tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). This pairing is repeated.

-

Testing Phase: 24 hours after training, the rats are returned to the same conditioning chamber (context). No shocks are delivered. The time spent "freezing" (a fear response) is recorded.

-

Data Analysis: The percentage of time spent freezing is compared between the different treatment groups. A reversal of the scopolamine-induced deficit in freezing behavior by VU0357017 indicates a pro-cognitive effect.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: M1 Receptor Signaling Pathway Activated by VU0357017.

Caption: Experimental Workflow for Contextual Fear Conditioning.

Caption: Proposed Role of VU0357017 in Mitigating AD Pathology.

Conclusion

This compound serves as a critical research tool for elucidating the role of the M1 muscarinic acetylcholine receptor in the pathophysiology of Alzheimer's disease. Its high selectivity and brain-penetrant nature make it an excellent probe for both in vitro and in vivo studies. The ability of VU0357017 to enhance M1 receptor signaling, leading to improved cognitive function in preclinical models, underscores the therapeutic potential of M1 allosteric modulators. Furthermore, the potential disease-modifying effects of M1 activation on amyloid and tau pathology warrant further investigation. This technical guide provides a foundational resource for researchers aiming to leverage VU0357017 and similar compounds to advance our understanding of Alzheimer's disease and develop novel therapeutic strategies.

References

- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VU 0357017 | M1 muscarinic receptor agonist | Hello Bio [hellobio.com]

Investigating Schizophrenia with VU0357017 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments.[1][2] Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are most effective for positive symptoms, leaving a significant unmet need for therapies that address the cognitive and negative symptom domains.[3][4][5] The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for these underserved aspects of schizophrenia.[6][7] This technical guide provides a comprehensive overview of VU0357017 hydrochloride, a selective M1 positive allosteric modulator (PAM), as a tool for investigating the role of M1R in schizophrenia pathophysiology and for the development of novel therapeutics.

This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[6] As a PAM, it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced modulation of the cholinergic system compared to direct agonists.[8] This guide will detail the mechanism of action of VU0357017, present its pharmacological data in a structured format, provide detailed protocols for key in vitro and in vivo experiments, and visualize critical pathways and workflows.

Mechanism of Action: M1 Receptor Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[9][10] Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[9] VU0357017, as an M1 PAM, binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine and potentiating this signaling cascade.[6]

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| M1 Receptor Agonist Activity | |||

| EC50 (Calcium Mobilization) | 477 nM | CHO cells expressing human M1 receptor | [6] |

| M1 Receptor PAM Activity | |||

| EC50 (in presence of ACh) | 198 nM | CHO cells expressing human M1 receptor | Not specified |

| Selectivity | |||

| M2-M5 Receptor Activity | No activity up to 30 µM | CHO cells expressing M2-M5 receptors | [6] |

| Downstream Signaling | |||

| ERK Phosphorylation | Induces phosphorylation | CHO cells | [6] |

| β-arrestin Recruitment | No significant recruitment | Assay conditions not specified | [6] |

Table 2: In Vivo Pharmacology and Efficacy of this compound

| Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference |

| Cognitive Enhancement | ||||

| Scopolamine-induced amnesia (mice) | i.p. | 10 | Reversal of cognitive deficits in Novel Object Recognition test | [12] |

| Contextual Fear Conditioning (rats) | Not specified | Not specified | Enhanced acquisition of hippocampal-dependent cognitive function | [6] |

| Psychosis Model | ||||

| Amphetamine-induced hyperlocomotion (rats) | Not specified | Not specified | Did not reverse hyperlocomotion | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Materials:

-

CHO cells stably expressing the human M1 receptor (CHO-M1)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

96-well black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit)[13][14][15]

-

This compound

-

Acetylcholine (ACh)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[13][14][15]

Procedure:

-

Cell Plating: Seed CHO-M1 cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then add the VU0357017 dilutions (for agonist activity) or a fixed concentration of VU0357017 followed by ACh dilutions (for PAM activity).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Normalize the data to the baseline and plot against the compound concentration to determine the EC50 value.

This assay determines the activation of the MAPK/ERK signaling pathway downstream of M1 receptor activation.

Materials:

-

CHO-M1 cells

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture CHO-M1 cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.[16] Treat cells with various concentrations of VU0357017 for different time points (e.g., 5, 15, 30 minutes).[17][18]

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[16]

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key step in receptor desensitization and an alternative signaling pathway for some GPCRs.

Materials:

-

A cell line engineered for β-arrestin recruitment assays, co-expressing the M1 receptor and a β-arrestin fusion protein with a reporter enzyme (e.g., DiscoveRx PathHunter β-arrestin cell line).[19][20]

-

Cell culture reagents

-

96-well white, solid-bottom cell culture plates

-

This compound

-

Detection reagents specific to the assay system (e.g., chemiluminescent substrate).[19]

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of VU0357017 to the wells.

-

Incubation: Incubate the plate for a duration optimized for the specific receptor-arrestin interaction (typically 60-90 minutes) at 37°C.[19]

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Measurement: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the signal to a vehicle control and plot against the compound concentration to generate dose-response curves.

In Vivo Behavioral Assays

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[2][21]

Materials:

-

Male mice (e.g., C57BL/6J)

-

Open-field arena (e.g., 40 x 40 x 40 cm)

-

Two sets of identical objects (e.g., small glass bottles, metal cubes) that are of similar size but different in shape and texture.

-

Video recording and analysis software

-

This compound

-

Vehicle (e.g., saline or 10% Tween 80 in saline)

-

(Optional) Scopolamine or MK-801 to induce cognitive deficits.[12]

Procedure:

-

Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 10 minutes to acclimate to the environment.[22]

-

Training/Familiarization (Day 2):

-

Administer VU0357017 or vehicle intraperitoneally (i.p.) 30 minutes before the training session.

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for 10 minutes.[22]

-

-

Testing (Day 3):

-

Administer the same treatment as on Day 2.

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar and the novel object. Exploration is typically defined as the nose of the mouse being within 2 cm of the object.[23]

-

-

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[24][25][26][27][28]

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

Circular water tank (approx. 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

Submerged escape platform.

-

Video tracking system.

-

Various distal visual cues placed around the room.

-

This compound.

-

(Optional) Scopolamine to induce cognitive deficits.[24]

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Administer VU0357017 or vehicle daily before the trials.

-

Each rat undergoes several trials per day (e.g., 4 trials) to find the hidden platform from different starting locations.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (e.g., Day 6):

-

Administer the final dose of the compound.

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for a set period (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Analyze the learning curve by plotting the escape latency across the acquisition days.

-

In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.

-

This model is used to assess the potential antipsychotic-like properties of a compound by measuring its ability to attenuate the locomotor-activating effects of amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.[29][30][31][32]

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

Locomotor activity chambers equipped with infrared beams to automatically record movement.

-

This compound.

-

d-amphetamine sulfate.

-

Vehicle solutions.

Procedure:

-

Habituation: Place the rats individually into the locomotor activity chambers and allow them to habituate for a period of 30-60 minutes.

-

Pretreatment: Administer VU0357017 or vehicle (e.g., i.p.).

-

Amphetamine Administration: After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).[29][32]

-

Recording: Immediately return the rats to the activity chambers and record their locomotor activity (e.g., total distance traveled, stereotypy counts) for 90-120 minutes.[30]

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a cumulative total. Compare the activity of the VU0357017-treated group to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the M1 muscarinic acetylcholine receptor in the pathophysiology of schizophrenia, particularly in relation to cognitive and negative symptoms. This guide provides a foundational framework for researchers, including key pharmacological data and detailed experimental protocols, to facilitate further investigation into the therapeutic potential of M1R modulation. The provided methodologies for in vitro and in vivo assays, along with the visual representations of signaling pathways and experimental workflows, are intended to support the design and execution of rigorous preclinical studies. Further research utilizing VU0357017 and similar compounds will be crucial in advancing our understanding of schizophrenia and developing novel, more effective treatments.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE ANTIPSYCHOTIC POTENTIAL OF MUSCARINIC ALLOSTERIC MODULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 18. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. mmpc.org [mmpc.org]

- 23. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 24. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Morris water maze - Scholarpedia [scholarpedia.org]

- 29. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 30. imrpress.com [imrpress.com]

- 31. researchgate.net [researchgate.net]

- 32. The amphetamine sensitization model of schizophrenia symptoms and its effect on schedule-induced polydipsia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cholinergic Amplifier: A Technical Guide to VU0357017 Hydrochloride's Modulation of M1 Muscarinic Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0357017 hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, making it a valuable tool for investigating M1 receptor function in the central nervous system (CNS). The M1 receptor is a key target for therapeutic intervention in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia, owing to its critical role in learning, memory, and cognitive processes.[1] This technical guide provides an in-depth overview of this compound's effects on cholinergic signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: In Vitro Pharmacology

The following tables summarize the in vitro pharmacological properties of this compound, highlighting its potency and selectivity for the M1 muscarinic receptor across various signaling pathways.

Table 1: Potency (EC50) and Efficacy (% CCh max) of VU0357017 in CHO-K1 Cells Stably Expressing Human M1 mAChRs [1]

| Signaling Pathway | EC50 (µM) | Efficacy (% CCh max) |

| Calcium Mobilization | 0.890 (± 0.070) | 70.8 (± 0.430) |

| ERK1/2 Phosphorylation | 10.0 (± 7.10) | 90.5 (± 13.3) |

| β-arrestin Recruitment | No Activity Detected | No Activity Detected |

Data are represented as mean (± SEM) from four independent experiments. CCh (Carbachol) is used as a reference full agonist.[1]

Table 2: Influence of M1 Receptor Expression Levels on VU0357017 Activity in hM1-TREx CHO Cells [1]

| Tetracycline (B611298) (ng/mL) | Receptor Density (fmol/mg protein) | VU0357017 Ca2+ Mobilization Emax (% CCh max) |

| 0 | 268.5 ± 88.0 | 41.7 ± 2.37 |

| 10 | 188.33 ± 37.0 | - |

| 25 | 666.9 ± 130 | - |

| 50 | 2277.2 ± 619.6 | Increased |

| 1000 | 4435.6 ± 1431.1 | Increased |

Receptor density was modulated by varying concentrations of tetracycline in a T-REx inducible expression system. An increase in Emax values was observed with higher receptor expression.[1]

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's effects on M1 receptor signaling.

Cell Culture and Transfection

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor were utilized for functional assays.[1] For experiments investigating the influence of receptor expression levels, a CHO cell line with a tetracycline-inducible (TREx) human M1 receptor expression system was used.[1]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Calcium Mobilization Assay

-

Principle: This assay measures the increase in intracellular calcium concentration following M1 receptor activation, which couples to the Gq signaling pathway, leading to the release of calcium from intracellular stores.

-

Procedure:

-

Cells were seeded into 96-well black-walled, clear-bottom plates.

-

For the TREx system, cells were treated with varying concentrations of tetracycline for 24 hours to induce different levels of M1 receptor expression.[1]

-

On the day of the assay, the culture medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

-

After incubation, the dye solution was removed, and cells were washed with the assay buffer.

-

A baseline fluorescence reading was taken using a fluorescence plate reader.

-

This compound or a reference agonist was added to the wells, and the change in fluorescence, indicative of calcium mobilization, was measured in real-time.

-

ERK1/2 Phosphorylation Assay

-

Principle: This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event following M1 receptor activation.

-

Procedure:

-

Cells were seeded in 96-well plates and serum-starved for several hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Cells were then treated with this compound or a reference agonist for a specified period (e.g., 5 minutes) at 37°C.

-

Following stimulation, the cells were lysed to release intracellular proteins.

-

The concentration of phosphorylated ERK1/2 in the cell lysates was determined using a sandwich immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, with antibodies specific for total and phosphorylated ERK1/2.

-

β-arrestin Recruitment Assay

-

Principle: This assay measures the recruitment of β-arrestin proteins to the activated M1 receptor, a key step in receptor desensitization and internalization, as well as in initiating G-protein independent signaling.

-

Procedure:

-

A specialized cell line, such as the PathHunter Express hM1 CHO cells, was used. These cells are engineered to express the M1 receptor fused to a fragment of an enzyme, and β-arrestin fused to the complementary enzyme fragment.

-

Cells were plated in 96-well plates.

-

The following day, cells were treated with this compound or a reference agonist and incubated for 90 minutes at 37°C.[1]

-

Upon agonist-induced recruitment of β-arrestin to the M1 receptor, the two enzyme fragments come into close proximity, forming an active enzyme.

-

A substrate for the enzyme was added, and the resulting chemiluminescent signal was measured using a luminometer.

-

Electrophysiology (Whole-Cell Patch Clamp)

-

Principle: This technique is used to record the electrical activity of individual neurons and assess the effect of VU0357017 on ion channel function and neuronal excitability.

-

Procedure (Hippocampal Pyramidal Neurons):

-

Acute brain slices containing the hippocampus were prepared from rats.

-

Slices were maintained in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O2 / 5% CO2.

-

Individual pyramidal neurons in the CA1 region were visualized using infrared differential interference contrast microscopy.

-

A glass micropipette filled with an intracellular solution was used to form a high-resistance seal with the cell membrane, and then the membrane patch was ruptured to achieve the whole-cell configuration.

-

Currents or voltages were recorded using a patch-clamp amplifier.

-

The effects of this compound on neuronal properties, such as resting membrane potential, input resistance, and agonist-evoked currents (e.g., NMDA receptor currents), were measured by bath application of the compound.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures described above.

Figure 1: M1 Receptor Signaling Pathway Activated by this compound.

Figure 2: General Workflow for the Calcium Mobilization Assay.

Figure 3: General Workflow for the ERK1/2 Phosphorylation Assay.

Conclusion

This compound is a selective M1 muscarinic acetylcholine receptor allosteric agonist that demonstrates biased agonism. It potently activates Gq-mediated signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, but does not engage the β-arrestin pathway.[1] This signaling profile, combined with its brain-penetrant properties, makes VU0357017 an invaluable research tool for dissecting the physiological and pathophysiological roles of M1 receptor signaling in the CNS. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of cholinergic modulation and develop novel therapeutics for neurological and psychiatric disorders.

References

- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the genetically defined m1 muscarinic receptor potentiates N-methyl-d-aspartate (NMDA) receptor currents in hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VU0357017 Hydrochloride: A Technical Guide for M1 Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

VU0357017 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the central nervous system for potential therapeutic intervention in Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU0357017 and its analogs, detailing the molecular features that govern its activity. It also includes comprehensive experimental protocols for the key assays used in its characterization and visual representations of relevant biological pathways and experimental workflows.

Core Pharmacology of VU0357017

VU0357017 acts as a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding enhances the receptor's response to ACh. In addition to its PAM activity, VU0357017 also exhibits some degree of direct agonism, meaning it can activate the M1 receptor even in the absence of an orthosteric agonist.[3]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Assay | Parameter | Value | Cell Line | Reference |

| M1 Receptor Activity | ||||

| Calcium Mobilization | EC50 (PAM activity) | 198 nM | CHO-K1 expressing human M1 | |

| Calcium Mobilization | EC50 (agonist activity) | 477 nM | CHO cells | [1] |

| ERK1/2 Phosphorylation | EC50 (agonist activity) | Modest, less potent than in Ca2+ assay | hM1 CHO cells | [3] |

| Selectivity | ||||

| M2-M5 Muscarinic Receptors | Activity | No activity up to 30 µM | [1] |

Structure-Activity Relationship (SAR) of the VU0357017 Scaffold

The chemical structure of VU0357017 is 4-[[2-[(2-Methylbenzoyl)amino]ethyl]amino]-1-piperidinecarboxylic acid ethyl ester. SAR studies on VU0357017 and related compounds have revealed critical insights into the molecular determinants of M1 receptor modulation. A key finding is the existence of subtle "molecular switches" within the scaffold that can dramatically alter the pharmacological profile, converting a selective M1 allosteric agonist into a pan-muscarinic receptor orthosteric antagonist. This highlights the bitopic nature of these ligands, where they can interact with both an allosteric site and the orthosteric site, often at different concentrations.

-

Aryl Amide Moiety: The 2-methylbenzoyl group is a crucial component for M1 activity. Modifications to this part of the molecule can significantly impact potency and selectivity.

-

Ethylamino Linker: The length and nature of the linker connecting the aryl amide to the piperidine (B6355638) core are important for optimal interaction with the receptor.

-

Piperidine Core: The central piperidine ring serves as a scaffold. Substitutions on this ring can influence both allosteric and orthosteric binding.

-

Piperidine N-substituent: The ethyl carbamate (B1207046) at the N1 position of the piperidine is a key feature. Alterations in this group can lead to a loss of M1 allosteric agonism and the emergence of orthosteric antagonism.

Experimental Protocols

The characterization of VU0357017 and its analogs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon M1 receptor activation, which is a hallmark of Gq-coupled GPCR signaling.

Principle: M1 receptor activation leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

Compound Addition and Signal Detection: The microplate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of test compounds (for agonist activity) or a combination of an EC20 concentration of acetylcholine and the test compound (for PAM activity).

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate concentration-response curves, from which EC50 values are calculated using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following M1 receptor activation.

Principle: Activation of the M1 receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. This phosphorylation event can be quantified using various methods, such as Western blotting or AlphaScreen technology.

Methodology (using AlphaScreen):

-

Cell Culture and Starvation: CHO-M1 cells are seeded in 96- or 384-well plates. Prior to the assay, cells are serum-starved for several hours to reduce basal ERK phosphorylation.

-

Compound Stimulation: Cells are treated with the test compound for a short period (typically 5-10 minutes) at 37°C.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed with a lysis buffer to release intracellular proteins.

-

Detection: The cell lysate is transferred to a 384-well microplate. AlphaScreen acceptor beads conjugated to an antibody specific for phospho-ERK1/2 and donor beads are added. In the presence of phosphorylated ERK, the beads are brought into proximity, generating a chemiluminescent signal that is read on a compatible plate reader.

-

Data Analysis: The luminescent signal is used to generate concentration-response curves and determine EC50 values.[3]

[3H]-N-Methylscopolamine ([3H]-NMS) Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the M1 receptor and to characterize their mode of interaction (orthosteric vs. allosteric).

Principle: [3H]-NMS is a radiolabeled antagonist that binds to the orthosteric site of muscarinic receptors. The ability of a test compound to displace [3H]-NMS from the receptor is measured. A competitive displacement indicates binding to the orthosteric site, while a lack of direct displacement at relevant concentrations is characteristic of an allosteric modulator.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.

-

Binding Reaction: In a 96-well plate, a fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity retained on the filters (representing bound [3H]-NMS) is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [3H]-NMS is plotted against the concentration of the test compound. For competitive ligands, this will generate a sigmoidal displacement curve from which the Ki (inhibitory constant) can be calculated. Allosteric modulators will typically not fully displace [3H]-NMS at concentrations where they exhibit PAM activity.

Visualizing the Core Concepts

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Conclusion

This compound represents a significant tool compound for the study of M1 muscarinic receptor function. Its profile as a positive allosteric modulator with some intrinsic agonist activity provides a valuable pharmacological template. The structure-activity relationship of the VU0357017 scaffold is nuanced, with subtle structural modifications capable of inducing profound changes in pharmacological activity, a critical consideration for the design of future M1-targeted therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation of this and other M1 modulators, aiding in the quest for novel treatments for cognitive disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU0357017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

VU0357017 Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0357017 hydrochloride is a synthetic, small-molecule compound that has garnered significant interest in the field of neuroscience research. It is characterized as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] The M1 receptor is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system, particularly in brain regions critical for cognitive functions, such as the hippocampus and cortex.[2] Its role in modulating neuronal excitability and synaptic plasticity has made it a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] VU0357017's mechanism of action, which involves binding to an allosteric site on the M1 receptor, offers the potential for greater subtype selectivity compared to orthosteric agonists, thereby minimizing off-target effects.[5][6] More recent studies have also classified VU0357017 as a bitopic ligand, suggesting it may interact with both an allosteric and the orthosteric site at higher concentrations.[5][7] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, selectivity, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, efficacy, and selectivity.

| Parameter | Value | Assay System | Reference |

| EC50 (M1 Receptor) | 477 nM | Calcium Mobilization in CHO cells | |

| EC50 (M1 Receptor) | 198 nM | Calcium Mobilization in high-expressing rat M1 CHO cell line | [8] |

| Maximal Efficacy (% ACh max) | ~80% | Calcium Mobilization in CHO cells |

Table 1: In Vitro Potency and Efficacy of VU0357017 at the M1 Receptor. This table highlights the concentration at which VU0357017 elicits a half-maximal response in M1 receptor-expressing cells.

| Receptor Subtype | Ki (μM) | Assay System | Reference |

| M1 | 9.91 | Radioligand Binding in CHO cells | |

| M2 | 21.4 | Radioligand Binding in CHO cells | |

| M3 | 55.3 | Radioligand Binding in CHO cells | |

| M4 | 35.0 | Radioligand Binding in CHO cells | |

| M5 | 50.0 | Radioligand Binding in CHO cells | |

| M2-M5 (Functional) | No activity up to 30 μM | Calcium Mobilization |

Table 2: Selectivity Profile of VU0357017 across Muscarinic Receptor Subtypes. This table demonstrates the binding affinity (Ki) of VU0357017 for all five muscarinic receptor subtypes, showcasing its selectivity for the M1 receptor.

| Parameter | Value | Assay System | Reference |

| Effect | Reversal of scopolamine-induced cognitive deficits | Contextual Fear Conditioning in rats | |